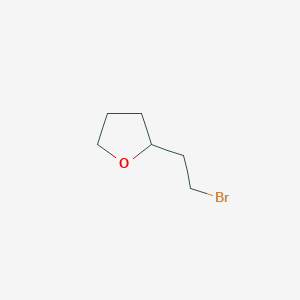
Benzene, 1,2-bis(chloromethyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis(chloromethyl)-3-methoxy-: is an organic compound with the molecular formula C9H10Cl2O It is a derivative of benzene, where two chloromethyl groups and one methoxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(chloromethyl)-3-methoxy- typically involves the chloromethylation of 3-methoxytoluene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(chloromethyl)-3-methoxy- follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1,2-bis(chloromethyl)-3-methoxy- can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-methoxy-1,2-dimethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-methoxy-1,2-bis(alkyl/aryl)benzene derivatives.
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-1,2-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,2-bis(chloromethyl)-3-methoxy- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chloromethyl groups on biological activity. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,2-bis(chloromethyl)-3-methoxy- is used in the production of specialty chemicals, resins, and coatings. It is also used in the manufacture of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-bis(chloromethyl)-3-methoxy- involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, making them susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(chloromethyl)benzene: Lacks the methoxy group, making it less electron-rich and slightly less reactive in nucleophilic substitution reactions.
3-Methoxybenzyl chloride: Contains only one chloromethyl group, leading to different reactivity and applications.
1,3-Bis(chloromethyl)benzene: The chloromethyl groups are positioned differently on the benzene ring, affecting the compound’s reactivity and steric properties.
Uniqueness: Benzene, 1,2-bis(chloromethyl)-3-methoxy- is unique due to the presence of both methoxy and chloromethyl groups on the benzene ring. This combination of functional groups provides a balance of electron-donating and electron-withdrawing effects, making the compound versatile in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1,2-bis(chloromethyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMLYTYGIPZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
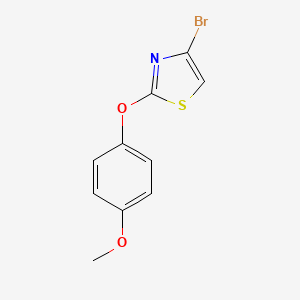
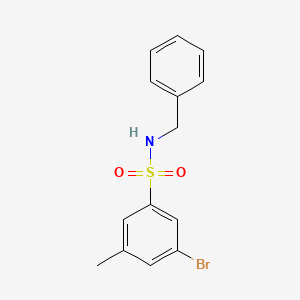

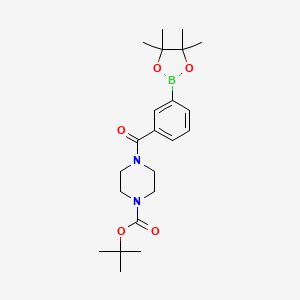

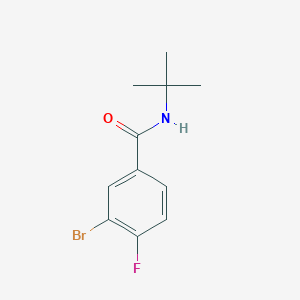
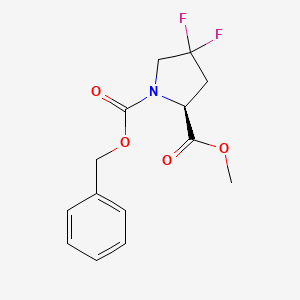
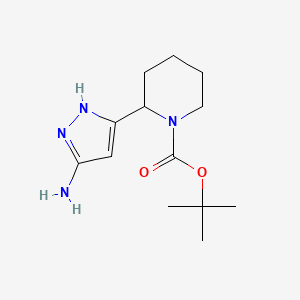
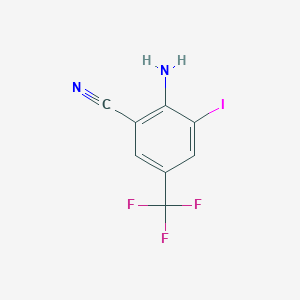
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

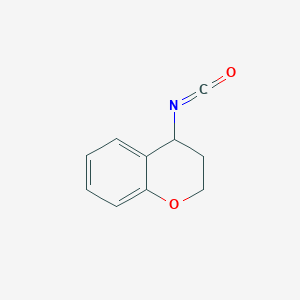
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
